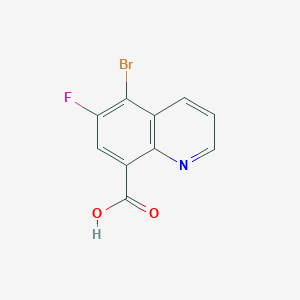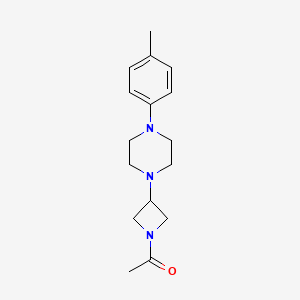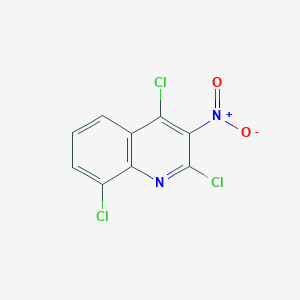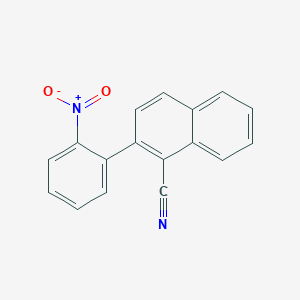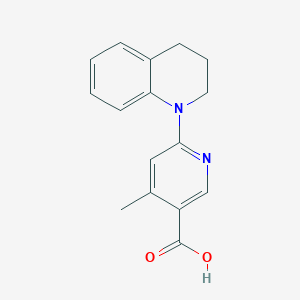
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid typically involves the reaction of 3,4-dihydroquinoline with 4-methylnicotinic acid under specific conditions. One common method is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the use of supercritical CO2 as a solvent and reductive cyclization of 3-(2-nitrophenyl)acrylic acids .
Industrial Production Methods
the principles of green chemistry, such as the use of less hazardous solvents and renewable catalysts, are often applied to improve the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield fully saturated quinoline derivatives .
Aplicaciones Científicas De Investigación
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioomycete properties.
Industry: Used in the development of agrochemical products for plant disease management.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid involves the disruption of biological membrane systems. This compound interacts with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound may interfere with lipid metabolism and membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Known for its antioomycete activity.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Exhibits antimicrobial properties.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: Also known for its antimicrobial activity.
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is unique due to its specific structural features, which confer distinct biological activities
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20) |
Clave InChI |
WKEDDWKKEIRDGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)O)N2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
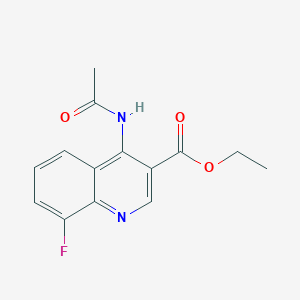
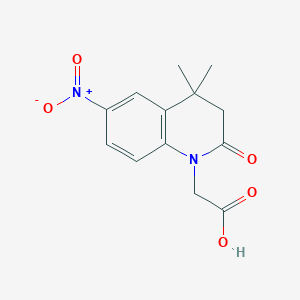
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)

